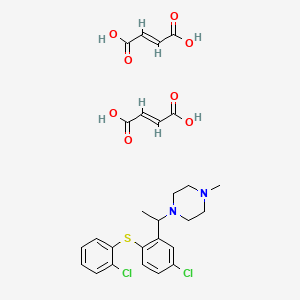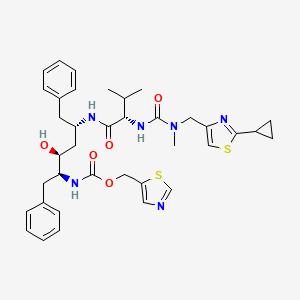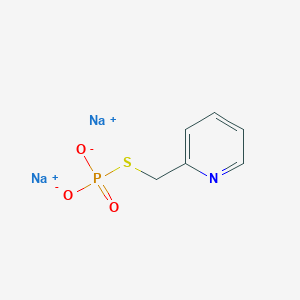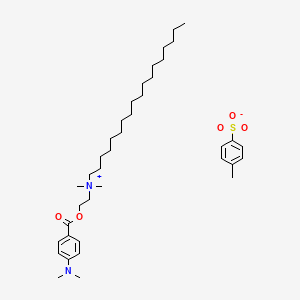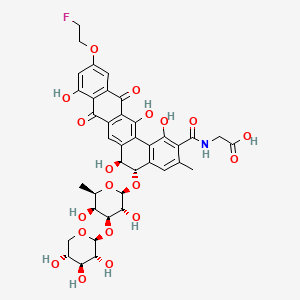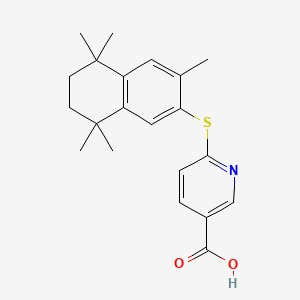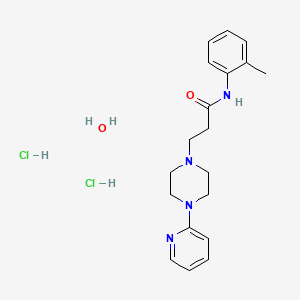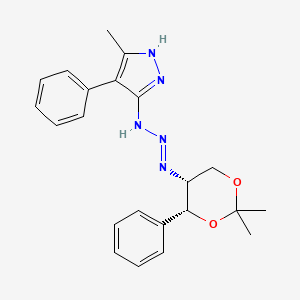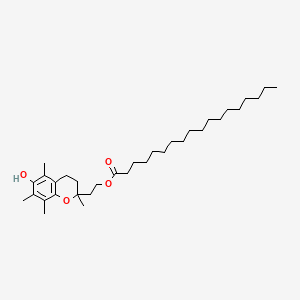
2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is a synthetic compound derived from vitamin E. It is known for its potent antioxidant properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its ability to scavenge free radicals and protect cells from oxidative damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate typically involves the esterification of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethanol with stearic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidative degradation of sensitive compounds.
Biology: Employed in cell culture studies to protect cells from oxidative stress and improve cell viability.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The primary mechanism of action of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate involves its ability to scavenge free radicals and neutralize reactive oxygen species (ROS). This compound donates hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant effects.
Ascorbic Acid (Vitamin C): Another well-known antioxidant that works synergistically with vitamin E derivatives.
Uniqueness
2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is unique due to its esterified form, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in cosmetic and pharmaceutical applications where enhanced skin penetration and stability are desired.
Propriétés
Numéro CAS |
79922-11-5 |
|---|---|
Formule moléculaire |
C33H56O4 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl octadecanoate |
InChI |
InChI=1S/C33H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)36-25-24-33(5)23-22-29-28(4)31(35)26(2)27(3)32(29)37-33/h35H,6-25H2,1-5H3 |
Clé InChI |
HVIHEUQNVXCQBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




